3-Amino-1-(4-ethoxyphenyl)propan-1-ol
Overview
Description
3-Amino-1-(4-ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethoxy-substituted phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of a nitro compound. For instance, 4-ethoxyphenylacetone can be reacted with nitroethane to form a nitro compound, which is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. Industrial methods often prioritize cost-effectiveness and scalability, utilizing continuous flow reactors and optimized reaction conditions to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro precursor can be reduced to form the amino compound using reducing agents like sodium borohydride or hydrogen.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-ethoxyphenylacetone.
Reduction: Formation of this compound.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Amino-1-(4-ethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propan-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure with a methoxy group at a different position on the phenyl ring.
3-(3,4-Dimethoxyphenyl)propan-1-ol: Contains two methoxy groups on the phenyl ring.
Uniqueness
3-Amino-1-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophil
Properties
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11,13H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNQUZCPJBVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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